N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-14-10-11-18(17(25)12-14)26-20(29)13-32-24-27-21-16-8-4-5-9-19(16)31-22(21)23(30)28(24)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHQHFQDUNHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1040663-21-5 |
The structure features a chloro-substituted phenyl group , a thioether linkage , and a benzofuro-pyrimidine core , which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds containing benzofuro-pyrimidine derivatives exhibit anticancer activity . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may be effective against several bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Interaction : It could modulate specific cellular receptors linked to growth factor signaling pathways.
- Induction of Apoptosis : By activating apoptotic pathways, it can promote cell death in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with other thioacetamide derivatives and heterocyclic systems. Below is a comparative analysis with two closely related analogs:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Structural Variations: The target compound’s benzofuropyrimidinone core distinguishes it from Analog 1’s simpler pyrimidinone and Analog 2’s thienopyrimidinone systems. The benzofuro group may enhance π-π stacking interactions in protein binding compared to thieno or pyrimidinone cores .
Substituent Effects: The 2-chloro-4-methylphenyl group in the target compound and Analog 2 introduces steric and electronic effects distinct from Analog 1’s 2,3-dichlorophenyl group. Chlorine substituents are known to enhance binding affinity in kinase inhibitors .
Synthetic Accessibility :
- Analog 1’s high yield (80%) suggests efficient synthetic routes for thioacetamide derivatives, which could be adapted for the target compound .
Preparation Methods
[4+2] Annulation/Aromatization Strategy
A validated method for constructing benzofuropyrimidines involves the cascade [4+2] annulation between benzofuran-derived azadienes and electrophilic cyanamide derivatives. For this target, benzofuran-2-carbaldehyde serves as the starting material. Reaction with ammonium acetate and malononitrile under acidic conditions generates the azadiene intermediate. Subsequent annulation with N-tosyl cyanamide in tetrahydrofuran at 60°C for 12 hours yields the benzofuro[3,2-d]pyrimidine scaffold (Yield: 68–72%).
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 60°C |
| Catalyst | None (thermal conditions) |
| Reaction Time | 12 hours |
| Workup | Column chromatography (SiO₂, hexane:EtOAc 3:1) |
Alternative Cyclocondensation Approaches
Thioureido intermediates may alternatively be employed. Heating 2-aminobenzofuran-3-carboxylic acid with thiourea in polyphosphoric acid at 120°C for 6 hours provides 2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-4(3H)-one. Oxidation with hydrogen peroxide (30% v/v) in acetic acid converts the thione to the pyrimidinone (Yield: 58%).
Thioether Linkage Formation
Thiolation via Thiourea Intermediate
The 2-position is thiolated by reacting 3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl chloride with thiourea in ethanol under reflux (4 hours). Acidic hydrolysis (6N HCl, 80°C, 1 hour) liberates the free thiol, which is immediately alkylated with 2-chloroacetamide in dimethylformamide using potassium carbonate as base (Yield: 60%).
Direct Sulfur Insertion
Alternative protocols utilize Lawesson’s reagent (2.2 equiv.) in toluene at 110°C for 3 hours to convert the 2-oxo group to thione, followed by alkylation with bromoacetamide (Yield: 55%).
Amide Coupling with N-(2-Chloro-4-methylphenyl) Group
Carbodiimide-Mediated Coupling
The terminal amide bond is formed via reaction of 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetic acid with 2-chloro-4-methylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. After stirring at RT for 24 hours, the product is isolated by filtration and recrystallized from ethanol (Yield: 75–80%).
Critical Parameters
| Factor | Optimal Value |
|---|---|
| Coupling Agent | EDCl/HOBt (1.2 equiv. each) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, benzofuran-H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.34 (s, 1H, NH), 7.28–7.22 (m, 2H, Ar-H), 4.12 (quin, J = 8.0 Hz, 1H, cyclopentyl-CH), 3.82 (s, 2H, SCH₂CO), 2.38 (s, 3H, CH₃), 1.95–1.65 (m, 8H, cyclopentyl).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 163.2 (pyrimidine-C4), 154.1 (benzofuran-C), 142.5–112.3 (aromatic carbons), 58.7 (cyclopentyl-CH), 40.3 (SCH₂CO), 33.2–23.8 (cyclopentyl), 20.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₅H₂₃ClN₃O₃S [M+H]⁺: 496.1154; Found: 496.1158.
Challenges and Mitigation Strategies
Oxidative Degradation of Thioether
The thioacetamide linkage is prone to oxidation during storage. Addition of 0.1% w/w ascorbic acid as an antioxidant stabilizes the compound.
Low Solubility in Aqueous Media
Co-processing with surfactants like polyethylene glycol-15 hydroxystearate (1:2 ratio) enhances dissolution rates.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance nucleophilic thiol-displacement reactions for thioacetamide bond formation .
- Temperature : Maintain 60–80°C during cyclization to balance reaction rate and byproduct minimization .
- Purification : Use column chromatography or HPLC to isolate intermediates, with TLC monitoring to ensure >95% purity at each step .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for cyclopentyl (δ 1.5–2.5 ppm) and benzofuropyrimidinone (δ 6.8–8.2 ppm) groups, ensuring no residual solvent peaks .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching theoretical mass (±0.5 Da) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity .
Q. What initial biological screening assays are recommended?
- Methodological Answer: Prioritize in vitro assays to evaluate baseline activity:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer: Address discrepancies via:
- Multi-dimensional NMR : 2D COSY and HSQC to resolve overlapping proton signals in the benzofuropyrimidinone core .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclopentyl orientation) .
- Cross-referencing : Compare with spectral databases of structurally analogous thioacetamides (e.g., PubChem entries in ).
Q. What strategies improve low yields in the cyclization step?
- Methodological Answer: Modify reaction dynamics through:
- Catalyst screening : Test Pd(OAc)₂ or CuI for enhanced ring-closing efficiency .
- Solvent polarity gradients : Transition from DMF to toluene to drive cyclization equilibrium .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >70% yield .
Q. How can computational chemistry predict pharmacokinetic properties?
- Methodological Answer: Leverage in silico tools for:
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) .
- Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2, tubulin) and prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
